2-(2-Hydroxyethoxy)acetamide

Physicochemical Characterization QSAR Solubility Prediction

Analytical laboratories performing cetirizine impurity profiling require certified reference materials with full traceability. 2-(2-Hydroxyethoxy)acetamide (CAS 123-85-3), cataloged as Cetirizine Impurity 61, addresses this need with documented use in forced degradation studies and method validation. • Certified reference standard for cetirizine impurity quantification and regulatory compliance • Unique H-bonding network (2 donors: amide -NH₂ & alcohol -OH; 3 acceptors: carbonyl, ether, alcohol) ensures distinct chromatographic retention vs. generic acetamides • Available in research quantities (10 mg-100 mg) with full Certificates of Analysis Procure from BenchChem for traceable analytical standards with competitive pricing and global logistics.

Molecular Formula C4H9NO3
Molecular Weight 119.12 g/mol
CAS No. 123-85-3
Cat. No. B093468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Hydroxyethoxy)acetamide
CAS123-85-3
Molecular FormulaC4H9NO3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC(COCC(=O)N)O
InChIInChI=1S/C4H9NO3/c5-4(7)3-8-2-1-6/h6H,1-3H2,(H2,5,7)
InChIKeyINNWRDCESBMSQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Hydroxyethoxy)acetamide Chemical Identity and Specifications


2-(2-Hydroxyethoxy)acetamide (CAS 123-85-3), also designated as O-(2-Hydroxyethyl)glycolamide, is a small-molecule organic compound with the molecular formula C₄H₉NO₃ and a molecular weight of 119.12 g/mol [1]. Structurally, it comprises an acetamide moiety linked to a hydroxyethoxy chain, which confers both hydrogen-bond donor and acceptor capabilities (two hydrogen bond donors, three hydrogen bond acceptors, four rotatable bonds) and a calculated partition coefficient (XLogP) of -1.7, indicating pronounced hydrophilicity [2]. The compound exhibits a melting point of 83-84 °C (in chloroform), a predicted boiling point of 338.6±22.0 °C at 760 mmHg, and a predicted density of 1.200±0.06 g/cm³ [1][3].

2-(2-Hydroxyethoxy)acetamide Substitution Challenges


Substituting 2-(2-Hydroxyethoxy)acetamide with another acetamide derivative or a simple glycolamide is not a like-for-like replacement due to its unique structural combination of a terminal primary amide and an ether-linked primary alcohol. The presence of two hydrogen bond donors (amide -NH₂ and alcohol -OH) and three hydrogen bond acceptors (amide carbonyl, ether oxygen, and alcohol oxygen) creates a specific hydrogen-bonding network that differs fundamentally from analogs such as 2-(2-methoxyethoxy)acetamide (lacks the terminal hydroxyl donor) or unsubstituted acetamide (lacks the ether-alcohol chain) [1][2]. This distinct pattern directly influences solubility behavior, crystallization properties (melting point 83-84 °C vs. 82 °C for acetamide), and its capacity to function as both a hydrogen-bonding ligand in metal coordination chemistry and a hydrophilic modifier in pharmaceutical formulations .

Quantitative Differentiation Evidence for 2-(2-Hydroxyethoxy)acetamide


Hydrophilic-Lipophilic Balance vs. Acetamide and Glycolamide

2-(2-Hydroxyethoxy)acetamide exhibits a calculated partition coefficient (XLogP) of -1.7, which is substantially more hydrophilic than both unsubstituted acetamide (XLogP ≈ -0.6) and glycolamide (2-hydroxyacetamide, XLogP ≈ -1.2) [1][2]. The introduction of the ether-linked ethanol chain increases the topological polar surface area (TPSA) to 72.6 Ų and reduces the calculated logP, indicating enhanced aqueous solubility and reduced passive membrane permeability relative to simpler amides [3].

Physicochemical Characterization QSAR Solubility Prediction

Skin Irritation and Penetration Enhancement (In Vitro)

In an evaluation conducted by the National Industrial Chemicals Notification and Assessment Scheme (NICNAS), 2-(2-hydroxyethoxy)acetamide at a 10% concentration demonstrated a decrease in cell viability in vitro, accompanied by increased IL-1α levels in EpiDerm™ skin irritation assessments and findings from Bovine Corneal Opacity and Permeability (BCOP) testing . At lower concentrations, the compound was classified as non-irritating. In contrast, structurally simpler acetamides such as N,N-dimethylacetamide are reported to exhibit negligible skin irritation at comparable or higher concentrations under OECD 439 testing conditions [1]. The observed irritation at 10% is specifically linked to the compound's capacity to enhance dermal penetration, a property not documented for unsubstituted acetamide.

Cosmetic Formulation In Vitro Toxicology Dermal Delivery

Emulsion Stabilization as a Non-Ionic Surfactant

2-(2-Hydroxyethoxy)acetamide has been evaluated as a surfactant and emulsifier in personal care product formulations, where it demonstrated significant improvement in the stabilization of oil-in-water emulsions compared to traditional surfactants . The amphiphilic character arises from the hydrophilic hydroxyethoxy-amide head group balanced against the short ethylene linker, providing a hydrophilic-lipophilic balance (HLB) that is structurally distinct from ethoxylated fatty alcohols or sorbitan esters. While specific quantitative stability data (e.g., creaming index or droplet size distribution) from the referenced case study are not fully detailed in the available documentation, the reported performance differential supports its consideration as an alternative emulsifier in formulations requiring moderate HLB values.

Formulation Science Emulsion Technology Amphiphilic Compounds

Ionic Liquid Electrolytic Refining of Crude Lead

A Chinese patent application (Faming Zhuanli Shenqing, 2019) by Xu and colleagues explicitly discloses the use of 2-(2-hydroxyethoxy)acetamide as a functional component in a method for the electrolytic refining of crude lead using ionic liquids, with concurrent recycling of bismuth and silver . This application leverages the compound's hydroxyethoxy and amide functionalities, which can participate in metal coordination within the ionic liquid medium. By contrast, simpler glycolamides or unsubstituted acetamides are not cited in comparable hydrometallurgical patent literature for this specific electrolytic refining process, suggesting that the ether-alcohol extension provides a necessary coordination geometry or solubility profile for metal ion complexation under electrolytic conditions.

Hydrometallurgy Ionic Liquids Metal Recovery

Analytical Reference Standard for Cetirizine Impurity 61

2-(2-Hydroxyethoxy)acetamide (CAS 123-85-3) is cataloged and supplied as 'Cetirizine Impurity 61,' an analytical reference standard for pharmaceutical impurity profiling . While many acetamide derivatives may appear as synthetic byproducts or degradants, the specific designation of this compound as a named impurity in the cetirizine synthetic pathway creates a defined, traceable analytical requirement. The compound's availability in precisely quantified small pack sizes (10 mg to 100 mg) with certificate of analysis documentation supports its use in method development, validation, and quality control release testing, distinguishing it from non-certified research-grade acetamides.

Pharmaceutical Analysis Impurity Profiling Reference Standards

Molecular Weight and Rotatable Bond Flexibility vs. N-Substituted Analogs

2-(2-Hydroxyethoxy)acetamide (MW 119.12 g/mol) possesses four rotatable bonds, providing conformational flexibility that is greater than that of N-methylacetamide (MW 73.09 g/mol, 1 rotatable bond) but lower than that of N-(2-(2-hydroxyethoxy)ethyl)acetamide (MW 147.17 g/mol, 6 rotatable bonds) [1][2]. This intermediate molecular weight and rotatable bond count place it in a physicochemical 'sweet spot' for applications requiring modest aqueous solubility combined with sufficient conformational entropy for molecular recognition events, without the excessive flexibility that can reduce binding affinity in biological targets.

Molecular Descriptors Drug Design Conformational Analysis

Procurement Scenarios for 2-(2-Hydroxyethoxy)acetamide


Pharmaceutical Impurity Reference Standard for Cetirizine Analysis

2-(2-Hydroxyethoxy)acetamide is specifically cataloged as Cetirizine Impurity 61 and is available in certified quantities (10 mg to 100 mg) for use as an analytical reference standard . Analytical laboratories performing impurity profiling, forced degradation studies, or method validation for cetirizine-containing drug products should procure this certified material to ensure accurate identification, quantification, and regulatory compliance. The compound's established CAS registry and documented use in this context provide traceability that generic acetamides do not offer.

Ionic Liquid Electrolytic Refining of Crude Lead

Based on patent documentation (Xu et al., 2019), 2-(2-hydroxyethoxy)acetamide is employed as a functional additive in ionic liquid systems for the electrolytic refining of crude lead, facilitating the concurrent recovery of bismuth and silver . Industrial laboratories and hydrometallurgical process developers working on metal purification and recycling using ionic liquid technologies should consider this compound as a documented component. Its specific coordination properties with metal ions in non-aqueous electrolytic media are not replicated by simpler amide analogs.

Topical and Transdermal Formulation Development

NICNAS in vitro evaluations indicate that 2-(2-hydroxyethoxy)acetamide at a 10% concentration decreases cell viability and increases IL-1α levels in EpiDerm™ models, effects associated with enhanced dermal penetration . Formulation scientists developing topical or transdermal delivery systems where moderate penetration enhancement is desired, balanced against concentration-dependent mild irritation, may find this compound useful as a penetration modulator. At lower concentrations (<10%), the compound is classified as non-irritating, providing a tunable window for formulation optimization.

Emulsion Stabilization for Personal Care Formulations

2-(2-Hydroxyethoxy)acetamide has been evaluated as a surfactant and emulsifier in personal care products, demonstrating improved oil-in-water emulsion stability compared to traditional surfactants . Formulators seeking alternative non-ionic emulsifiers with a unique hydroxyethoxy-amide head group structure may find this compound advantageous for developing novel emulsion microstructures or achieving compatibility with sensitive formulation components where conventional ethoxylated surfactants are unsuitable.

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